molecular formula C13H12Cl2N4O4 B11713409 (5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11713409
M. Wt: 359.16 g/mol
InChI Key: NBFJUADPDWALAE-UHFFFAOYSA-N
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Description

The compound (5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a pyrimidine ring substituted with a dichlorophenyl hydrazone and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 2,6-dichlorobenzohydrazide with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone.

    Reduction: The hydrazone moiety can be reduced to form a hydrazine derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its specific substitution pattern and the presence of both hydrazone and hydroxypropyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H12Cl2N4O4

Molecular Weight

359.16 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)diazenyl]-6-hydroxy-1-(3-hydroxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H12Cl2N4O4/c14-7-3-1-4-8(15)9(7)17-18-10-11(21)16-13(23)19(12(10)22)5-2-6-20/h1,3-4,20,22H,2,5-6H2,(H,16,21,23)

InChI Key

NBFJUADPDWALAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=NC2=C(N(C(=O)NC2=O)CCCO)O)Cl

Origin of Product

United States

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